

Technical Monograph: 5-Chloro-3-methyl-2-nitrobenzonitrile[1]

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Compound of Interest

Compound Name: 5-Chloro-3-methyl-2-nitrobenzonitrile

Cat. No.: B13328046

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Chemical Identity & Physical Properties

5-Chloro-3-methyl-2-nitrobenzonitrile is a highly functionalized benzene derivative characterized by a dense substitution pattern. Its structural core—a benzonitrile ring substituted with nitro, methyl, and chloro groups—serves as a versatile scaffold for constructing fused heterocycles (e.g., indoles, quinazolines) and biaryl systems used in medicinal chemistry.

Core Data Table

Property	Specification
CAS Number	1804888-90-1
IUPAC Name	5-Chloro-3-methyl-2-nitrobenzotrile
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂
Molecular Weight	196.59 g/mol
SMILES	<chem>Cc1cc(Cl)cc(C#N)c1[O-]</chem>
Appearance	Pale yellow to orange crystalline solid
Melting Point	92–96 °C (Predicted based on structural analogs)
Solubility	Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in water
Hazards	Acute Tox. 4 (Oral/Inhalation); Skin Irrit. 2; Eye Irrit. 2A

Synthetic Pathways

The synthesis of **5-Chloro-3-methyl-2-nitrobenzotrile** challenges the chemist with regioselectivity issues due to the competing directing effects of the methyl (activator) and chloro/cyano (deactivators) groups.

Primary Industrial Route: The Benzoic Acid Transformation

To ensure high regiochemical fidelity, the preferred synthetic strategy avoids direct nitration of the nitrile. Instead, it utilizes 3-methyl-5-chlorobenzoic acid as the starting material. This route leverages the steric and electronic properties of the carboxylic acid to direct nitration to the ortho-position relative to the methyl group, followed by a functional group interconversion to the nitrile.

Reaction Workflow (DOT Diagram)



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Figure 1: Step-wise synthesis ensuring correct regiochemistry of the nitro group.

Mechanistic Insight[2][3]

- Nitration: The methyl group at C3 activates the C2 and C4 positions. The carboxyl group at C1 deactivates the ring but directs meta (to C3/C5). However, the "ortho-effect" and the strong activation by the methyl group typically favor nitration at C2 (sandwiched between Methyl and Carboxyl) or C4. Optimization is required to maximize the C2-nitro isomer.
- Amidation & Dehydration: Converting the acid to the primary amide and subsequently dehydrating it with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) is a robust method to install the cyano group without affecting the nitro or chloro substituents.

Applications in Drug Discovery

This compound is a critical building block for Nuclear Receptor Ligands, specifically targeting the Androgen Receptor (AR).

SARM Precursor

Selective Androgen Receptor Modulators (SARMs) often feature an electron-deficient benzonitrile core to engage in hydrogen bonding with the AR ligand-binding domain (LBD).

- Transformation: The nitro group of **5-Chloro-3-methyl-2-nitrobenzonitrile** is reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C).
- Coupling: The resulting 2-amino-5-chloro-3-methylbenzonitrile is coupled with chiral electrophiles to form the pharmacophore found in next-generation SARMs.

Indole Synthesis (Batcho-Leimgruber Modification)

The 2-nitro-3-methyl motif allows for the synthesis of 4,6-substituted indoles via the Batcho-Leimgruber indole synthesis.

- Mechanism: Condensation of the methyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization yields 6-chloro-4-cyanoindole derivatives, which are potent scaffolds for antiviral and anticancer agents.

Experimental Protocol: Amide Dehydration

Note: This protocol assumes the successful isolation of the intermediate 2-nitro-3-methyl-5-chlorobenzamide.

Objective: Synthesis of **5-Chloro-3-methyl-2-nitrobenzoxonitrile** from its amide precursor.

Materials:

- 2-Nitro-3-methyl-5-chlorobenzamide (10.0 mmol)
- Phosphorus Oxychloride (POCl_3) (30.0 mmol)
- Acetonitrile (Solvent, 50 mL)
- Sodium Bicarbonate (sat.[1] aq.)

Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl_2).
- Dissolution: Suspend the amide (10.0 mmol) in dry Acetonitrile (50 mL).
- Addition: Add POCl_3 (30.0 mmol) dropwise at room temperature. Caution: Exothermic.
- Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the polar amide spot.
- Quench: Cool the reaction to 0°C. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl_3 .
- Neutralization: Adjust pH to ~7–8 using saturated Sodium Bicarbonate solution.

- Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the pure nitrile.

Expected Yield: 85–92% Characterization:

- IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ stretch).
- ¹H NMR (DMSO-d₆): Distinct aromatic signals and a singlet for the methyl group (~2.4 ppm).

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- H-Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light and moisture.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrile Derivatives. Retrieved from [\[Link\]](#)
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Sources

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